2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
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Overview
Description
2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a complex organic compound with the molecular formula C20H21NO5 and a molecular weight of 355.39 g/mol . This compound is characterized by the presence of a benzoyl group, two methoxy groups, and a tetrahydroisoquinoline moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid typically involves multi-step organic reactions. One common method involves the condensation of 2-benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with acetic acid derivatives under controlled conditions . The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the benzoyl group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the acetic acid moiety.
2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
Uniqueness
The uniqueness of 2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2-benzoyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-17-10-14-8-9-21(20(24)13-6-4-3-5-7-13)16(12-19(22)23)15(14)11-18(17)26-2/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPKVVYBUQCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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